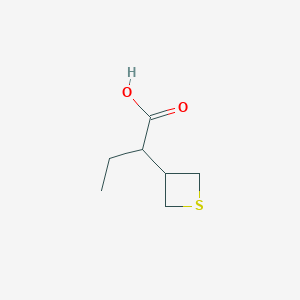

2-(Thietan-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2S |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

2-(thietan-3-yl)butanoic acid |

InChI |

InChI=1S/C7H12O2S/c1-2-6(7(8)9)5-3-10-4-5/h5-6H,2-4H2,1H3,(H,8,9) |

InChI Key |

LVTGLLREZRMRGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CSC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Thietan 3 Yl Butanoic Acid

Strategic Approaches to Thietane (B1214591) Ring Formation

The construction of the thietane ring is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclizations to modern photochemical reactions. beilstein-journals.org These strategies primarily include intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. beilstein-journals.org

Nucleophilic Cyclization Pathways for 3-Mercaptoalkyl Halides and Sulfonates

One of the most traditional and reliable methods for forming thietane rings is the intramolecular cyclization of a 1,3-bifunctional precursor. rsc.org This pathway involves a nucleophilic attack by a terminal thiol or thiolate group on an electrophilic carbon atom three atoms away, which bears a suitable leaving group such as a halide or a sulfonate ester (e.g., mesylate, tosylate). beilstein-journals.orgnih.gov The reaction proceeds via an intramolecular SN2 mechanism to furnish the four-membered ring.

The general approach involves the synthesis of an open-chain precursor that already contains the butanoic acid moiety, or a precursor thereof. For the synthesis of 2-(Thietan-3-yl)butanoic acid, a potential precursor would be a derivative of 2-(1-(mercaptomethyl)propyl)malonic acid or a related structure where one carbon bears the thiol and the other, in a 1,3-relationship, bears the leaving group. The cyclization is typically promoted by a base to deprotonate the thiol, generating a more nucleophilic thiolate.

Key factors for a successful cyclization include the choice of leaving group and the reaction conditions, which are selected to favor the four-membered ring formation over competing reactions like polymerization or elimination. nih.gov

| Leaving Group | Typical Reagents/Conditions | Characteristics |

| Halides (Br, Cl) | NaH, K₂CO₃, or other non-nucleophilic bases in polar aprotic solvents (DMF, THF) | Readily available precursors; reaction rates follow I > Br > Cl. |

| Mesylates (-OMs) | Generated in situ from the corresponding alcohol using MsCl and a base (e.g., Et₃N, pyridine) | Excellent leaving groups, often leading to high yields and milder reaction conditions. |

| Tosylates (-OTs) | Generated from alcohols using TsCl and a base | Similar to mesylates, they are excellent leaving groups suitable for cyclization. |

| Epoxide Opening | A nucleophilic sulfur source (e.g., H₂S with Ba(OH)₂) can open a vicinal halomethyloxirane. beilstein-journals.org | The in situ-generated hydroxyalkanethiolate undergoes intramolecular displacement to form a thietane-3-ol, a useful intermediate. beilstein-journals.org |

Photochemical [2+2] Cycloaddition Reactions of Alkenes and Thiocarbonyl Compounds

A powerful and convergent alternative for constructing highly substituted thietane rings is the photochemical [2+2] cycloaddition, often referred to as the thia-Paternò–Büchi reaction. nih.govresearchgate.net This method involves the reaction of an alkene with a thiocarbonyl compound (such as a thioketone or thioaldehyde) under UV irradiation. beilstein-journals.org The reaction proceeds through the excitation of the thiocarbonyl compound to its triplet state, followed by a stepwise radical mechanism to form the four-membered ring. rsc.org

For the synthesis of this compound, this strategy would involve the cycloaddition of a suitable thiocarbonyl compound with an alkene precursor bearing the butanoic acid side chain, such as ethyl 2-vinylbutanoate. The regioselectivity of the addition is a critical consideration and depends on the electronic nature of the substituents on both the alkene and the thiocarbonyl partner. nih.gov This method is particularly advantageous for creating multisubstituted thietanes with a high degree of complexity. beilstein-journals.org

| Thiocarbonyl Compound | Alkene Partner | Expected Product Type |

| Thiobenzophenone | Electron-rich olefins (e.g., enamines, vinyl ethers) | Thietanes formed with retention of olefin configuration. nih.gov |

| Thiobenzophenone | Electron-deficient olefins (e.g., acrylonitrile, acrylates) | Thietanes formed under UV irradiation. nih.gov |

| Hexafluorothioacetone | Various olefins | Bis(trifluoromethyl)-containing thietanes via formal thermal [2+2] cycloadditions. nih.gov |

| Monothioimides | Alkenyl side chains (intramolecular) | Asymmetric synthesis of thietane-fused β-lactams. nih.gov |

Attachment of Butanoic Acid Moiety: Methodological Considerations

The introduction of the butanoic acid side chain at the C3 position of the thietane ring can be approached in two primary ways: either by building the ring from a precursor already containing the side chain, or by functionalizing a pre-formed thietane ring.

The former strategy, as discussed in the context of nucleophilic cyclization, is often more straightforward as it incorporates the desired substituent from the outset.

The latter strategy involves C-C bond formation directly on the thietane heterocycle. This can be challenging due to the ring strain and potential for ring-opening reactions. However, methodologies have been developed for the functionalization of thietane derivatives. For instance, thietane 1-oxides can be selectively lithiated at the C2 or C4 positions and subsequently trapped with electrophiles. nih.govresearchgate.net A similar strategy starting with a C3-functionalized thietane, such as thietan-3-one (B1315229) or 3-bromothietane, could be envisioned. For example, thietan-3-one could undergo a Wittig reaction or a Grignard addition with appropriate reagents to install the butanoic acid skeleton, followed by necessary functional group manipulations.

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

Since this compound possesses two stereocenters (at C3 of the thietane ring and C2 of the butanoic acid chain), its synthesis allows for four possible stereoisomers. Controlling the stereochemical outcome is a significant challenge that requires advanced asymmetric synthesis techniques.

Chiral Catalyst Development for Asymmetric Synthesis

The use of chiral catalysts to control stereochemistry has revolutionized organic synthesis. In the context of thietane synthesis, chiral catalysts can be employed to achieve enantioselectivity. For instance, the asymmetric desymmetrization of oxetanes using chiral Brønsted acid catalysts to synthesize chiral tetrahydrothiophenes has been reported, a strategy that could potentially be adapted for thietane synthesis. nsf.govresearchgate.net This approach involves the intramolecular ring-opening of a meso-epoxide or similar symmetrical precursor by a sulfur nucleophile, where the catalyst controls the enantioselectivity of the ring-closing step.

While direct catalytic asymmetric syntheses of this compound are not prominently documented, the principles from related systems provide a clear blueprint. A hypothetical approach could involve a chiral Lewis or Brønsted acid catalyzing the intramolecular cyclization of a prochiral 1,3-mercapto-alcohol derivative.

| Catalyst Type | Reaction | Enantioselectivity (in analogous systems) |

| Chiral Brønsted Acids | Asymmetric desymmetrization of oxetanes by internal sulfur nucleophiles | Excellent enantioselectivities (e.g., >90% ee) for generating all-carbon quaternary stereocenters. nsf.govresearchgate.net |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of precursors | Can provide moderate to high enantioselectivity in the formation of C-C or C-S bonds. |

| Transition Metal Catalysts | Asymmetric hydrogenation or C-H activation | Can be used to set stereocenters in the precursor molecule before cyclization. |

Stereochemical Control via Auxiliary-Based Approaches

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the butanoic acid moiety of an acyclic precursor. This auxiliary would then direct the stereochemistry of the ring-formation step or a key bond-forming reaction. Many such auxiliaries are derived from readily available natural products, such as terpenes or amino acids. mdpi.com For example, an Evans auxiliary attached to the carboxylic acid function could control the diastereoselectivity of an alkylation reaction used to build the precursor for the thietane ring cyclization. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

| Chiral Auxiliary | Point of Attachment | Stereocontrol Mechanism |

| Evans Auxiliaries (Oxazolidinones) | Carboxyl group of the butanoic acid moiety | Steric hindrance directs the approach of electrophiles in alkylation reactions to form the acyclic backbone. |

| (S)-(-)-4-Phenyl-2-oxazolidinone | Attached to a precursor to control diastereoselective reactions | Used in highly diastereoselective coupling reactions. |

| Pinane-based Aminodiols | Used as chiral ligands for metal-catalyzed additions | Can provide moderate to good enantioselectivities in additions to aldehydes, setting up stereocenters in the precursor. mdpi.com |

| (R)-(+)-β-Methyl-β-propiolactone | As a chiral building block | Can be opened by a sulfur nucleophile to directly provide an enantiomerically pure precursor for cyclization. google.com |

Optimization of Reaction Conditions for Research-Scale and Scalable Synthesis

The optimization of reaction conditions is paramount for the efficient and reproducible synthesis of the target molecule. Key parameters include the choice of catalyst, solvent, and temperature, each of which can significantly influence reaction yield, selectivity, and scalability.

Catalysis plays a crucial role in many of the proposed synthetic steps for this compound. The appropriate selection and screening of catalysts are critical for achieving high efficiency and selectivity.

For Carbon-Carbon Bond Formation:

A key step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the thietane ring and the butanoic acid side chain. One plausible approach involves the reaction of a thietane-based nucleophile with an electrophilic four-carbon synthon.

Palladium-Catalyzed Cross-Coupling Reactions: While not directly reported for thietanes, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. A hypothetical route could involve the preparation of a thietan-3-yl organometallic species (e.g., a zinc or boronic acid derivative) and its coupling with a suitable four-carbon electrophile. Catalyst screening would be essential, with common choices including Pd(PPh₃)₄, PdCl₂(dppf), and various palladium N-heterocyclic carbene (NHC) complexes. The choice of ligand is also critical in tuning the reactivity and stability of the catalyst.

Phase-Transfer Catalysis: For alkylation reactions, phase-transfer catalysts (PTCs) can be highly effective, particularly when dealing with reactants of differing polarity. In a potential synthesis involving the alkylation of a thietane precursor, PTCs such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers could facilitate the reaction between an aqueous and an organic phase, leading to improved reaction rates and yields.

For Functional Group Interconversions:

Acid/Base Catalysis in Hydrolysis: The final step in many synthetic routes to carboxylic acids involves the hydrolysis of a precursor such as a nitrile or an ester. This transformation is typically catalyzed by strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). The choice between acidic and basic conditions can depend on the stability of the thietane ring and other functional groups present in the molecule. For instance, acid-catalyzed hydrolysis of a nitrile first forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid libretexts.orgmsu.edumnstate.edu.

The following table outlines a hypothetical catalyst screening for a key C-C bond-forming step.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Putative Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | Moderate |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 110 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 80 | Moderate to High |

| NiCl₂(dppf) | dppf | K₃PO₄ | DMA | 120 | Potentially High |

The choice of solvent and the precise control of temperature are critical factors that can dramatically impact the efficiency, selectivity, and safety of a synthetic process.

Solvent Effects:

The solvent can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states.

Polar Aprotic Solvents: For nucleophilic substitution reactions, such as the alkylation of a thietane derivative, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents can effectively solvate cations while leaving the nucleophile relatively unsolvated, thereby increasing its reactivity.

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are common solvents for reactions involving organometallic reagents, such as Grignard or organolithium species, which could be used to functionalize the thietane ring. These solvents are relatively non-reactive and can solvate the metal cations.

Protic Solvents: Protic solvents like water and alcohols are typically used for hydrolysis reactions. In some instances, a co-solvent system may be employed to ensure the solubility of all reactants.

The effect of solvent on a hypothetical nucleophilic substitution reaction is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Reaction Rate | Putative Side Reactions |

| Toluene | 2.4 | Slow | Minimal |

| THF | 7.6 | Moderate | Possible ether cleavage at high temperatures |

| Acetonitrile | 37.5 | Fast | Potential for side reactions with the nitrile group |

| DMF | 36.7 | Very Fast | Can be difficult to remove, potential for decomposition at high temperatures |

Temperature Control:

Temperature control is crucial for several reasons. It affects the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions and decomposition of thermally sensitive compounds like thietanes.

Low-Temperature Reactions: Reactions involving highly reactive intermediates, such as organolithium species, are often carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent undesired side reactions.

Reflux Conditions: Many reactions, including nucleophilic substitutions and hydrolysis, are performed at the boiling point of the solvent (reflux) to maximize the reaction rate. Careful monitoring is required to prevent the decomposition of starting materials or products. The synthesis of some thietane derivatives has been reported to be sensitive to temperature, with higher temperatures sometimes leading to ring-opening or other rearrangements google.com.

Novel and Emerging Synthetic Routes for this compound

Given the increasing interest in small, strained heterocycles like thietane in medicinal chemistry, the development of novel synthetic methods is an active area of research.

Route 1: Alkylation of a Thietane-3-carbonitrile Precursor

A plausible and efficient route to this compound could commence with the alkylation of a suitable thietane precursor followed by functional group manipulation.

Synthesis of Thietane-3-carbonitrile: This starting material can be synthesized from commercially available 3-halothietanes via nucleophilic substitution with a cyanide salt.

α-Alkylation: The α-carbon to the nitrile group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion can then be alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.

Hydrolysis: The resulting 2-(thietan-3-yl)butanenitrile (B13164066) can be hydrolyzed to the desired carboxylic acid under acidic or basic conditions libretexts.org.

Route 2: Wittig or Horner-Wadsworth-Emmons Olefination of Thietan-3-one

Another viable approach involves the use of classic olefination reactions to construct the carbon skeleton.

Olefination: Thietan-3-one can be reacted with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, or a Horner-Wadsworth-Emmons reagent, like triethyl phosphonoacetate, to form an α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is often preferred as it typically provides the (E)-alkene with high selectivity and the phosphate (B84403) byproduct is easily removed by aqueous workup wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com.

Conjugate Addition: The resulting ethyl 2-(thietan-3-ylidene)acetate can undergo a conjugate addition with an organocuprate reagent, such as lithium diethylcuprate, to introduce the ethyl group at the β-position.

Hydrolysis: The ester can then be hydrolyzed to the final carboxylic acid.

Emerging Methodologies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. A potential route could involve the generation of a thietan-3-yl radical via a photocatalytic process and its subsequent addition to a suitable four-carbon acceptor.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional organic synthesis. While not yet reported for this specific molecule, it is conceivable that an enzyme, such as a transaminase or a lyase, could be engineered to catalyze a key step in the synthesis of this compound or a chiral precursor.

The following table presents a comparative overview of the proposed synthetic routes.

| Synthetic Route | Key Starting Material | Key Reactions | Potential Advantages | Potential Challenges |

| Alkylation of Nitrile | Thietane-3-carbonitrile | α-Alkylation, Nitrile Hydrolysis | Convergent, potentially high yielding | Use of strong bases, control of dialkylation |

| Olefination of Ketone | Thietan-3-one | Wittig/HWE Reaction, Conjugate Addition, Ester Hydrolysis | Well-established reactions, good stereocontrol | Multi-step, use of organometallic reagents |

| Photocatalysis | Functionalized Thietane | Radical C-C bond formation | Mild reaction conditions, high functional group tolerance | Catalyst development, substrate scope may be limited |

Chemical Reactivity and Mechanistic Investigations of 2 Thietan 3 Yl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbonyl carbon and the acidic proton.

Derivatization Pathways: Esterification and Amidation Studies

The carboxylic acid moiety of 2-(Thietan-3-yl)butanoic acid is amenable to standard derivatization procedures such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The Fischer esterification, a classic method, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. quora.comyoutube.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

A general scheme for the esterification is as follows: CH3CH2CH(C4H7S)COOH + R'OH <=> CH3CH2CH(C4H7S)COOR' + H2O

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. Common methods involve converting the carboxylic acid to a more reactive acyl derivative, such as an acid chloride, which then readily reacts with an amine. uomustansiriyah.edu.iq Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate amide bond formation.

A representative reaction scheme for amidation via an acid chloride intermediate is:

CH3CH2CH(C4H7S)COOH + SOCl2 -> CH3CH2CH(C4H7S)COCl + SO2 + HCl libretexts.org

CH3CH2CH(C4H7S)COCl + 2 R'R"NH -> CH3CH2CH(C4H7S)CONR'R" + R'R"NH2+Cl- uomustansiriyah.edu.iq

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. libretexts.org For this compound, this class of reactions is fundamental to the formation of esters, amides, and other derivatives. The mechanism typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, water, after protonation). masterorganicchemistry.comlibretexts.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by protonation in acidic conditions or by conversion to an acyl chloride. libretexts.org

Transformations of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses unique reactivity due to ring strain and the presence of the sulfur atom, which can undergo oxidation.

Oxidative Processes of the Thietane Sulfur Atom

The sulfur atom in the thietane ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The selectivity of these oxidations is often dependent on the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

The selective oxidation of thioethers to sulfoxides is a common transformation that can be achieved using a variety of reagents. organic-chemistry.org For the thietane moiety in this compound, mild oxidizing agents are required to avoid over-oxidation to the sulfone or cleavage of the strained thietane ring. Reagents such as sodium periodate (NaIO4) or one equivalent of hydrogen peroxide can be employed for this purpose. organic-chemistry.orgmdpi.com The oxidation of analogous thietane-containing heterocycles has been shown to produce the corresponding sulfoxides, which can exist as a mixture of cis/trans isomers depending on the substitution pattern of the ring. researchgate.net

A general representation of this selective oxidation is: this compound + [O] -> 2-(Thietan-1-oxido-3-yl)butanoic acid

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (1 eq.) | Controlled temperature | 2-(Thietan-1-oxido-3-yl)butanoic acid |

| Sodium Periodate | Aqueous solvent | 2-(Thietan-1-oxido-3-yl)butanoic acid |

Further oxidation of the sulfoxide (B87167) or direct oxidation of the thietane sulfur atom with stronger oxidizing agents leads to the formation of a sulfone. organic-chemistry.org Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate can be utilized to achieve this transformation. researchgate.net The resulting sulfone introduces a significant change in the polarity and steric bulk around the thietane ring. The formation of 1,1-dioxothietan-3-yl derivatives from thietanyl precursors has been documented in the literature. researchgate.net

The pathway to sulfone formation can be depicted as: this compound + 2 [O] -> 2-(Thietan-1,1-dioxido-3-yl)butanoic acid

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (>2 eq.) | Acetic acid, heat | 2-(Thietan-1,1-dioxido-3-yl)butanoic acid |

| Potassium Permanganate | Acidic media | 2-(Thietan-1,1-dioxido-3-yl)butanoic acid |

Reductive Cleavage Reactions of Carbon-Sulfur Bonds

The reductive cleavage of carbon-sulfur bonds in the thietane ring of this compound represents a significant transformation, leading to the complete removal of the sulfur atom and the formation of a saturated hydrocarbon chain. A common and effective method for this desulfurization is the use of Raney nickel ias.ac.inorganicreactions.orgbritannica.commasterorganicchemistry.com. This reaction, broadly applied to various organosulfur compounds, involves the hydrogenolysis of the C-S bonds, replacing them with carbon-hydrogen bonds organicreactions.orgbritannica.com.

The mechanism of Raney nickel desulfurization is complex and is understood to involve the adsorbed hydrogen on the nickel surface acting as the reducing agent ias.ac.in. The reaction is believed to proceed through a free-radical mechanism on the surface of the catalyst. The thietane sulfur atom coordinates to the nickel surface, followed by the homolytic cleavage of the C-S bonds. The resulting carbon-centered radicals then abstract hydrogen atoms from the catalyst surface to yield the final alkane product.

For this compound, this process would result in the formation of 3-methylheptanoic acid. The reaction can be represented by the following general scheme:

Scheme 1: Reductive Desulfurization of this compound with Raney Nickel

Nucleophilic Substitution Reactions at the Thietane Ring and Associated Ring-Opening Mechanisms

The strained four-membered ring of thietane derivatives makes them susceptible to nucleophilic attack, which can lead to either substitution at the carbon atoms or ring-opening. The presence of the butanoic acid substituent at the 3-position can influence the regioselectivity of these reactions.

Generation of Functionalized Thiols through Acid-Mediated Ring Opening

Under acidic conditions, the sulfur atom of the thietane ring can be protonated, which activates the ring towards nucleophilic attack and subsequent opening. This process can be utilized to generate functionalized thiols. The mechanism is analogous to the acid-catalyzed ring opening of epoxides, where the protonated heterocycle is attacked by a nucleophile.

The reaction of this compound with a strong acid in the presence of a nucleophile would likely proceed via an SN2-type mechanism. The protonated thietane ring would be attacked by the nucleophile at one of the carbon atoms adjacent to the sulfur. The regioselectivity of the attack would be influenced by steric and electronic factors. Attack at the less substituted C2 or C4 position is generally favored.

For instance, treatment with a hydrohalic acid (HX) would lead to the formation of a γ-halothiol. This reaction provides a pathway to linear sulfur-containing compounds with functional groups at both ends of the chain.

Table 1: Potential Products from Acid-Mediated Ring Opening of this compound

| Nucleophile (Nu-) | Product |

| Cl- | 2-(1-(chloromethyl)-2-mercaptopropyl)butanoic acid or 2-(3-chloro-1-mercaptopropan-2-yl)butanoic acid |

| Br- | 2-(1-(bromomethyl)-2-mercaptopropyl)butanoic acid or 2-(3-bromo-1-mercaptopropan-2-yl)butanoic acid |

| H2O | 2-(1-(hydroxymethyl)-2-mercaptopropyl)butanoic acid or 2-(3-hydroxy-1-mercaptopropan-2-yl)butanoic acid |

Spirocyclic Compound Synthesis via Thietane Ring Transformations

The reactivity of the thietane ring and the presence of the carboxylic acid group in this compound can be exploited for the synthesis of spirocyclic compounds. One potential strategy involves the intramolecular cyclization of a derivative of the butanoic acid moiety onto the thietane ring.

For example, activation of the carboxylic acid group, followed by a reaction that introduces a nucleophilic center capable of attacking the thietane ring, could lead to the formation of a spiro compound. Alternatively, reactions that proceed via cycloaddition mechanisms, such as the photochemical [2+2] cycloaddition of a thiocarbonyl group with an alkene, are known to produce spirothietanes nih.gov. While this is a synthetic route to thietanes, analogous intramolecular transformations of a pre-existing thietane could potentially be envisioned for spirocycle formation.

Comprehensive Mechanistic Studies of Key Reactions

Detailed mechanistic studies on the reactions of this compound are limited in the available literature. However, general principles of thietane chemistry, supported by computational and experimental studies on related systems, can provide insights into the likely intermediates, transition states, and kinetics of its transformations.

Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT), has been employed to study the mechanisms of reactions involving thietane and its derivatives. These studies can help in the characterization of transition states and reaction intermediates.

For the reductive cleavage of C-S bonds , the transition state would involve the interaction of the C-S bond with the nickel surface and an incoming hydrogen atom. The reaction likely proceeds through radical intermediates adsorbed on the catalyst surface.

In acid-mediated ring-opening , the key intermediate is the protonated thietane, a thietanium ion. The transition state for the subsequent nucleophilic attack would involve the approaching nucleophile and the simultaneous breaking of a C-S bond. DFT calculations on similar systems have helped to elucidate the geometry and energy of such transition states researchgate.net.

Kinetic Studies of Thietane Ring Transformations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the acid-catalyzed ring opening of thietanes, the rate of reaction would be expected to depend on the concentration of the acid and the nucleophile.

The reaction would likely follow second-order kinetics, being first order in the protonated thietane concentration and first order in the nucleophile concentration. The rate constant would be influenced by the nature of the substituent on the thietane ring. The electron-donating or withdrawing properties of the 2-(butanoic acid) substituent at the 3-position would affect the stability of the thietanium ion intermediate and the transition state for ring opening.

Due to the lack of specific experimental kinetic data for this compound, the following table presents hypothetical relative rate data based on general principles of reaction kinetics for acid-catalyzed ring-opening with different nucleophiles.

Table 2: Hypothetical Relative Rate Constants for Acid-Catalyzed Ring Opening of this compound

| Nucleophile | Solvent | Relative Rate Constant (krel) |

| I- | Acetic Acid | (Higher) |

| Br- | Acetic Acid | (Intermediate) |

| Cl- | Acetic Acid | (Lower) |

This table is illustrative and based on the general trend of nucleophilicity of halides in protic solvents.

Further experimental and computational studies are necessary to fully elucidate the detailed mechanisms and kinetics of the chemical reactions of this compound.

Structural Modifications and Derivatives of 2 Thietan 3 Yl Butanoic Acid

Synthesis and Reactivity of Thietane-Substituted Butanoic Acid Analogs

The synthesis of analogs of 2-(thietan-3-yl)butanoic acid is predicated on established methods for constructing the thietane (B1214591) ring. Thietanes are known to be valuable intermediates in organic synthesis. nih.govresearchgate.net General synthetic strategies for the thietane core often involve the cyclization of 1,3-difunctionalized propane (B168953) derivatives. wikipedia.org

One of the most traditional and widely applied methods for forming the thietane ring is the intermolecular double substitution of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.govbeilstein-journals.org An intramolecular variation of this approach, involving the cyclization of 3-mercaptoalkyl halides or sulfonates, is also a common strategy. researchgate.net

Table 1: General Synthetic Approaches for Thietane Ring Formation

| Method | Precursor Type | Reagents | Description |

|---|---|---|---|

| Intermolecular Cyclization | 1,3-Dihaloalkanes | Sodium Sulfide (Na₂S) | A classic method involving double nucleophilic displacement to form the thiaheterocycle. nih.gov |

| Intramolecular Cyclization | 3-Mercaptoalkyl Halides | Base | An internal nucleophilic attack by the thiol group displaces a leaving group to close the ring. researchgate.net |

| Oxirane Ring Opening | 2-(Halomethyl)oxiranes | H₂S, Ba(OH)₂ | Ring-opening of an epoxide with a sulfur nucleophile, followed by intramolecular cyclization. nih.govbeilstein-journals.org |

| [2+2] Cycloaddition | Thioketones and Alkenes | UV Light | A photochemical reaction that directly forms the four-membered ring from two unsaturated precursors. nih.govresearchgate.net |

For instance, a synthetic route to a thietane-substituted butanoic acid analog could begin with the synthesis of a substituted thietan-3-ol (B1346918). The reaction of 2-(chloromethyl)oxirane with hydrogen sulfide can produce thietan-3-ol, which serves as a versatile intermediate. nih.govbeilstein-journals.org This alcohol can then be further functionalized. While specific synthesis of the title compound is not detailed in the literature, analogous syntheses of substituted butanoic acids often involve alkylation or coupling reactions. biointerfaceresearch.comgoogle.com

The reactivity of these analogs is largely governed by the properties of the thietane ring. The inherent ring strain of the four-membered heterocycle makes it susceptible to ring-opening reactions when treated with certain nucleophiles or electrophiles. wikipedia.org For example, organolithium reagents can induce ring opening. wikipedia.org The sulfur atom can also be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the geometry and electronic properties of the ring and influences the reactivity of adjacent functional groups.

Derivatization at the Carboxylic Acid Group for Functional Diversification

The carboxylic acid group of this compound is a prime site for chemical modification to generate a diverse library of derivatives. nih.gov Standard transformations of carboxylic acids can be applied to introduce new functional groups, thereby altering properties such as polarity, lipophilicity, and chemical reactivity. researchgate.netthermofisher.com

Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol under acidic conditions or by using coupling agents. Esters are often used to mask the polarity of the carboxylic acid or to act as prodrugs in pharmaceutical chemistry.

Amidation: The formation of amides is a robust and frequently used transformation. nih.gov This is typically accomplished by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by the addition of a primary or secondary amine. thermofisher.com This reaction introduces nitrogen-containing functionalities and allows for the attachment of a wide range of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation removes the acidic proton and introduces a hydroxyl group, which can be used for further functionalization.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl halide. This intermediate can then readily react with various nucleophiles to form esters, amides, and other acyl derivatives.

Table 2: Examples of Carboxylic Acid Derivatization Reactions

| Derivative | Reagent(s) | Functional Group | Purpose |

|---|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ | -COOCH₃ | Increase lipophilicity, protect the acid group |

| N-Propyl Amide | Propylamine, EDAC | -CONHCH₂CH₂CH₃ | Introduce hydrogen bond donors/acceptors |

| Primary Alcohol | LiAlH₄ or BH₃ | -CH₂OH | Remove acidic functionality, create new reactive site |

| Acyl Chloride | SOCl₂ | -COCl | Create a highly reactive intermediate for further synthesis |

These derivatization reactions are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. thermofisher.com

Strategic Incorporation of this compound into Complex Molecular Architectures

The thietane ring is recognized as an important structural motif in medicinal chemistry and is found in various biologically active compounds. researchgate.netresearchgate.net Its unique conformational properties and ability to act as a bioisostere for other groups make it a desirable building block. This compound can serve as a versatile scaffold for incorporation into larger and more complex molecules.

The dual functionality of the molecule—the thietane ring and the carboxylic acid—allows for orthogonal chemical strategies. The carboxylic acid can be used as a handle for covalent attachment via amide or ester linkages, as described previously. This is a common strategy for tethering small molecules to peptides, polymers, or other drug fragments. For example, the carboxylic acid could be coupled to an amino acid or a peptide sequence to create novel peptidomimetics. mdpi.com

Structure-Reactivity Relationship Studies of Novel Derivatives

Systematic studies on the derivatives of this compound are essential for establishing clear structure-reactivity relationships. By modifying the structure in a controlled manner and observing the effect on chemical reactivity, a deeper understanding of the molecule's behavior can be achieved. biointerfaceresearch.comresearchgate.net

Key areas for investigation include:

Substitution on the Thietane Ring: Introducing substituents at the 2- or 4-positions of the thietane ring can influence its stability and reactivity. Electron-withdrawing groups may increase the ring's susceptibility to nucleophilic attack, while bulky groups could provide steric hindrance, slowing reaction rates.

Oxidation State of Sulfur: The oxidation of the thietane sulfur to a sulfoxide or sulfone dramatically alters the ring's electronics and geometry. The resulting thietane-1,1-dioxides, for example, have been shown to be useful intermediates that can undergo reactions via carbocation intermediates at the 3-position. nih.gov

Chain Length and Substitution of the Butanoic Acid: Altering the length of the carboxylic acid side chain or introducing substituents at the alpha or beta positions can affect the acidity of the carboxyl group and its steric accessibility.

Density Functional Theory (DFT) calculations can be employed as a predictive tool to complement experimental findings. biointerfaceresearch.comresearchgate.net Theoretical studies can provide insights into the geometric and electronic properties of different derivatives, helping to rationalize observed trends in reactivity and guide the design of new analogs with specific chemical properties. researchgate.net For instance, DFT can be used to calculate the stability of reaction intermediates or the energy barriers of transition states for various derivatives, providing a quantitative basis for structure-reactivity correlations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium sulfide |

| 3-Mercaptoalkyl halides |

| 2-(Chloromethyl)oxirane |

| Thietan-3-ol |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| Lithium aluminum hydride |

| Borane |

| Thionyl chloride |

| Oxalyl chloride |

Advanced Analytical Methodologies for Research Oriented Characterization of 2 Thietan 3 Yl Butanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 2-(Thietan-3-yl)butanoic acid, providing confirmation of its covalent framework and the presence of key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Thietane (B1214591) Proton Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are critical for assigning the specific chemical environment of each atom.

In ¹H NMR, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the thietane ring will exhibit complex splitting patterns due to spin-spin coupling. The methine proton at the 3-position (CH directly attached to the butanoic acid group) would be coupled to the adjacent methylene protons of the ring and the alpha-proton of the butanoic acid side chain. The methylene protons of the thietane ring (at positions 2 and 4) are diastereotopic and would likely appear as complex multiplets.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170-185 ppm. libretexts.orglibretexts.org The carbons of the thietane ring are expected to resonate in the aliphatic region, with their precise shifts influenced by the ring strain and the electronegativity of the adjacent sulfur atom.

Detailed Research Findings: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine proton on the thietane ring and the alpha-proton of the butanoic acid chain. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for analogous functional groups and structures.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 (broad singlet) | 170 - 185 |

| α-Carbon (CH) | 2.2 - 2.6 (multiplet) | 40 - 50 |

| β-Carbon (CH₂) | 1.5 - 1.9 (multiplet) | 25 - 35 |

| γ-Carbon (CH₃) | 0.8 - 1.2 (triplet) | 10 - 15 |

| Thietane C3 (CH) | 3.0 - 3.5 (multiplet) | 35 - 45 |

| Thietane C2/C4 (CH₂) | 2.8 - 3.3 (multiplet) | 25 - 35 |

Infrared (IR) Spectroscopy for Carbonyl and Sulfur Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy provides definitive evidence for the carboxylic acid moiety.

The most prominent features in the IR spectrum would be characteristic of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.comspectroscopyonline.com Superimposed on this broad band may be the sharper C-H stretching absorptions. A second, very strong and sharp absorption band, corresponding to the carbonyl (C=O) stretch, is anticipated between 1690-1760 cm⁻¹. libretexts.orgorgchemboulder.compressbooks.pub The C-O single bond stretch of the carboxylic acid typically appears in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The C-S stretching vibration of the thietane ring is expected to be a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Detailed Research Findings: The position and shape of the O-H and C=O bands can provide information about the extent of hydrogen bonding in the sample. In a dimeric, hydrogen-bonded state, which is common for carboxylic acids, the C=O stretch appears around 1710 cm⁻¹. libretexts.org The absence of significant absorption in the 3200-3600 cm⁻¹ range would rule out the presence of alcohol impurities.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Thietane C-S | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₈H₁₄O₂S), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Detailed Research Findings: The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the propyl group (•CH₂CH₂CH₃) from the butanoic acid side chain.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, leading to the loss of a neutral alkene molecule.

Loss of the Carboxyl Group: Cleavage of the C-C bond adjacent to the carboxyl group, resulting in the loss of •COOH or CO₂.

Ring Opening: Fragmentation of the thietane ring, which can lead to various sulfur-containing fragment ions. The base peak in the spectrum of butanoic acid is often the m/z 60 ion, corresponding to [C₂H₄O₂]⁺, which could also be a significant fragment here. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 174 | [C₈H₁₄O₂S]⁺• | Molecular Ion (M⁺•) |

| 129 | [M - COOH]⁺ | Loss of carboxyl radical |

| 87 | [Thietane-CH]⁺ | Cleavage of the bond between the ring and side chain |

| 74 | [C₃H₆S]⁺• | Thietane radical cation from ring fragmentation |

| 60 | [CH₃CH₂COOH]⁺• | McLafferty rearrangement product ion |

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Profiling and Retention Time Comparison

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing carboxylic acids. pensoft.netresearchgate.netpensoft.net

A C18 stationary phase column would be used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) with an acidic pH. pensoft.netresearchgate.netpensoft.net Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times. Detection is commonly performed using a UV detector. The carboxylic acid's carbonyl group has a weak UV absorbance at low wavelengths, typically around 210-225 nm. researchgate.net

Detailed Research Findings: Method development would involve optimizing the mobile phase composition to achieve good resolution between the main compound peak and any impurity peaks. A gradient elution, where the percentage of the organic solvent is increased over time, may be necessary to elute more non-polar impurities. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Gradient (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. This can be achieved by reacting the acid with an agent like diazomethane or with an alcohol (e.g., methanol) under acidic conditions.

Detailed Research Findings: Once derivatized, the resulting ester can be readily analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a non-polar DB-5ms or similar). The retention time of the derivative provides one level of identification, while the mass spectrometer provides definitive structural confirmation by analyzing its mass spectrum and fragmentation patterns. This method is particularly useful for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC. It can also be used to confirm the presence of isomeric impurities, which might co-elute in HPLC but can be separated under GC conditions.

Table 5: Typical GC-MS Analysis Protocol for a Derivatized Sample

| Step | Description |

| Derivatization | Reaction of this compound with methanol and a catalytic amount of sulfuric acid to form the methyl ester. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temp | 250 °C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| MS Scan Range | m/z 40 - 400 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

No publicly available X-ray crystallographic data for this compound could be located. This technique is a powerful method for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction would be the definitive method to establish its absolute stereochemistry (the R or S configuration at the chiral center) and to analyze its solid-state conformation, including bond lengths, bond angles, and torsion angles of the thietane and butanoic acid moieties.

Hypothetical Data Table for X-ray Crystallography:

| Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | 4 | 4 |

| Flack Parameter | Data not available | Data not available |

| Final R indices [I>2σ(I)] | Data not available | Data not available |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Specific methods for the chiral separation and determination of enantiomeric excess (e.e.) for this compound have not been reported in the surveyed literature. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a standard technique for separating enantiomers and quantifying their relative amounts. The choice of the CSP and the mobile phase would be critical for achieving baseline separation of the (R)- and (S)-enantiomers of this compound. Spectroscopic methods, such as polarimetry (measuring the specific rotation) or vibrational circular dichroism (VCD), could also be employed to characterize the enantiomers and determine the enantiomeric excess of a given sample.

Hypothetical Data Table for Chiral HPLC Method:

| Parameter | Hypothetical Value |

| HPLC System | Agilent 1260 Infinity II |

| Chiral Stationary Phase | Chiralcel OD-H (amylose derivative) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Retention Time (R)-enantiomer | Data not available |

| Retention Time (S)-enantiomer | Data not available |

| Resolution (Rs) | >1.5 |

Theoretical and Computational Chemistry of 2 Thietan 3 Yl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and bonding of 2-(Thietan-3-yl)butanoic acid have been investigated using quantum chemical calculations. Density Functional Theory (DFT) is a common method for such studies, often employing the B3LYP functional with a 6-31+G(d) basis set to provide a balance between accuracy and computational cost.

These calculations yield the optimized molecular geometry, revealing key bond lengths and angles. For instance, the C-S bonds within the thietane (B1214591) ring and the C=O and C-O bonds of the carboxylic acid group are of particular interest. The distribution of electron density can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This provides insights into atomic charges and orbital interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the sulfur atom and the oxygen atoms of the carboxyl group, indicating these are likely sites for electrophilic attack. The LUMO, conversely, is often distributed over the electrophilic centers, such as the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of rotatable single bonds in the butanoic acid side chain, this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable structures and understand the molecule's flexibility.

This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step. This process maps out the potential energy surface and identifies the low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer is expected to have minimized steric hindrance and favorable intramolecular interactions, such as hydrogen bonding if applicable.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.2 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A potential reaction of interest is the nucleophilic ring-opening of the thietane ring, which is a characteristic reaction of such strained heterocycles.

To model this, the reaction pathway is calculated, identifying the transition state structure and its associated energy. The activation energy for the reaction can then be determined as the energy difference between the reactants and the transition state. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the identified transition state connects the reactants and the desired products. These calculations provide valuable insights into the reaction's feasibility and kinetics.

Table 3: Calculated Energies for a Hypothetical Ring-Opening Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | 25.3 |

| Products | -10.1 |

| Activation Energy | 25.3 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. Key vibrational modes, such as the C=O stretch of the carboxylic acid and the C-S stretching of the thietane ring, can be identified and compared to an experimental IR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (C=O) | 175.2 |

| C (alpha to COOH) | 45.8 |

| C (in thietane, attached to side chain) | 38.1 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase, particularly in a solvent, molecular dynamics (MD) simulations are employed. These simulations model the motion of the molecule and the surrounding solvent molecules over time, governed by a chosen force field.

MD simulations can provide insights into how the solvent affects the conformational preferences of the molecule. The interactions between the solute and solvent, such as hydrogen bonding between the carboxylic acid group and water molecules, can be analyzed in detail. Radial distribution functions (RDFs) can be calculated to describe the structure of the solvent around specific atoms of the solute. These simulations are crucial for understanding the solubility and transport properties of the molecule.

Applications in Advanced Organic Synthesis Research

2-(Thietan-3-yl)butanoic acid as a Chiral Building Block

There is no specific information available in the searched literature detailing the use of this compound as a chiral building block in stereoselective synthesis. While general methods for the synthesis of chiral β-substituted γ-amino-butyric acid derivatives rsc.org and other chiral butanoic acid analogs exist, google.com their application to or derivation from this compound is not documented.

Precursor to Sulfur-Containing Heterocycles of Research Interest

Information regarding the specific use of this compound as a precursor for the synthesis of other sulfur-containing heterocycles is not available in the provided search results. Although thietanes, in general, are known to be useful intermediates for preparing other sulfur-containing compounds, nih.govresearchgate.net the reactivity and synthetic pathways involving this compound for this purpose have not been described.

Role in the Synthesis of Complex Natural Products and Synthetic Targets

There are no documented instances in the available literature of this compound being utilized in the synthesis of complex natural products or other synthetic targets. The role of the thietane (B1214591) moiety in D-ring modified taxoids has been explored, but this does not involve the specific butanoic acid derivative . nih.gov

Contribution to Sulfur-Based Catalysis Research

No research findings were identified that describe a role for this compound in sulfur-based catalysis research.

Application in Polymer Precursor Synthesis Research

The application of this compound in the synthesis of polymer precursors is not documented in the available research. While there is research on the synthesis of functionalized poly(3-hydroxybutanoic acid), this is a structurally distinct polymer. nih.gov

Research on this compound Derivatives Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, no specific research detailing the biochemical and pharmacological applications of this compound and its derivatives has been publicly documented. Therefore, it is not possible to provide an article on the specified topics of its molecular mechanisms, enzyme inhibition, neurotransmitter system modulation, or antimicrobial efficacy.

The inquiry into the non-clinical research applications of this compound derivatives reveals a significant gap in the current scientific literature. While research exists for various other butanoic acid derivatives and compounds containing thietane rings, information directly pertaining to the biological activities of this compound is not present in the public domain.

This absence of data prevents a detailed exploration of its potential therapeutic applications and molecular interactions as outlined. The highly specific nature of the requested article, focusing on in vitro studies of its mechanisms of action, enzyme inhibition, effects on neurotransmitter systems, and antimicrobial properties, cannot be fulfilled without foundational research on the compound itself.

Scientific investigation into novel chemical entities is a progressive endeavor. The lack of published research on this compound could indicate that it is a novel compound that has not yet been synthesized or studied for its biological properties, or that any existing research is proprietary and not publicly available.

Future research may shed light on the biochemical and pharmacological profile of this specific compound, potentially revealing activities in the areas of interest. However, at present, any discussion on its molecular mechanisms, enzyme inhibitory potential, modulation of neurotransmitter pathways, or antimicrobial effects would be purely speculative and would not meet the standards of scientific accuracy.

Biochemical and Pharmacological Research Applications of 2 Thietan 3 Yl Butanoic Acid Derivatives Non Clinical Focus

Design and Synthesis of 2-(Thietan-3-yl)butanoic acid Derivatives as Research Probes

The strategic design and synthesis of molecular probes are fundamental to the exploration of complex biological systems. Derivatives of this compound can be engineered to serve as specialized tools for investigating biochemical pathways and pharmacological targets. The inherent structural features of the thietane (B1214591) ring and the butanoic acid chain offer multiple points for modification, allowing for the development of tailored research probes.

The thietane moiety, a four-membered sulfur-containing heterocycle, is a key structural component found in various biologically active compounds. nih.govresearchgate.net Its presence can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters for an effective research probe. The synthesis of the thietane core can be achieved through various established methods, including intramolecular cyclization of appropriate precursors. nih.govnih.gov

The butanoic acid portion of the molecule provides a versatile scaffold for introducing a range of functionalities. The carboxylic acid group can be converted to esters, amides, or other derivatives to modulate activity or to attach reporter groups such as fluorophores or affinity tags. mdpi.com These modifications are instrumental in the design of probes for specific experimental applications, including fluorescence microscopy, affinity chromatography, and target identification studies.

The general synthetic approach to this compound derivatives involves the preparation of the thietane-containing building block followed by its elaboration to incorporate the butanoic acid side chain. For instance, a common strategy for constructing the thietane ring is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.gov Once the thietane ring is formed with appropriate functional handles, standard organic synthesis techniques can be employed to introduce and modify the butanoic acid chain.

The design of these derivatives as research probes is guided by the biological question being addressed. For example, to investigate the binding interactions of a potential drug candidate with its protein target, a derivative might be synthesized with a photoaffinity label. Upon photoactivation, this probe would form a covalent bond with the target protein, enabling its identification and characterization.

Another application is in the development of probes for imaging cellular processes. A this compound derivative could be conjugated to a fluorescent dye. This fluorescent probe could then be used to visualize the localization and dynamics of its biological target within living cells using advanced microscopy techniques. The design of such probes requires careful consideration of the linker connecting the core molecule to the fluorophore to ensure that the biological activity is retained.

The following table summarizes key considerations in the design and synthesis of this compound derivatives as research probes:

| Design Parameter | Synthetic Strategy | Research Application |

| Thietane Ring Functionalization | Introduction of reactive groups (e.g., amines, hydroxyls) on the thietane ring during or after its synthesis. | Covalent labeling of target proteins, conjugation to solid supports for affinity chromatography. |

| Butanoic Acid Modification | Esterification, amidation, or conversion to other functional groups. | Modulation of solubility and cell permeability, attachment of reporter groups. |

| Linker Incorporation | Introduction of a spacer arm between the core molecule and a functional tag. | Minimizing steric hindrance between the probe and its target, optimizing the properties of the reporter group. |

| Reporter Group Attachment | Conjugation of fluorophores, biotin, or radioisotopes. | Fluorescence imaging, protein purification, and quantification of target engagement. |

Detailed research findings on specific derivatives of this compound as research probes are not extensively documented in publicly available literature, indicating a potential area for future investigation. However, the principles of medicinal chemistry and chemical biology provide a solid framework for the rational design and synthesis of such tools. By leveraging the known reactivity and biological relevance of thietane-containing molecules and butanoic acid derivatives, novel probes can be developed to advance our understanding of various biological processes. nih.govbiointerfaceresearch.com

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of thietane-containing compounds has historically been challenging, often requiring multi-step procedures and harsh reaction conditions. researchgate.net Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic methods. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org Key areas of interest include:

Catalytic Approaches: The exploration of novel catalytic systems, including both homogeneous and heterogeneous catalysts, could provide more direct and atom-economical routes to 2-(Thietan-3-yl)butanoic acid and its derivatives. mdpi.comnih.gov Metal-catalyzed cross-coupling reactions and C-H activation strategies are promising avenues for streamlining the synthesis of functionalized thietanes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the construction and derivatization of the thietane (B1214591) ring could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of thietane derivatives could offer high selectivity and mild reaction conditions, contributing to greener chemical processes.

| Synthetic Approach | Potential Advantages |

| Novel Catalysis | Increased efficiency, atom economy, milder conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High selectivity, environmentally friendly conditions. |

Exploration of Novel Reactivity Patterns and Transformations

The strained four-membered ring of thietane gives it unique reactivity that is yet to be fully explored. Future research should aim to uncover and harness novel transformations of the thietane ring in this compound. This could involve:

Ring-Opening Reactions: Investigating selective ring-opening reactions of the thietane moiety to generate novel sulfur-containing acyclic structures with potential applications in materials science and medicinal chemistry. researchgate.net

Ring-Expansion Reactions: Developing methods for the controlled ring expansion of the thietane to access larger sulfur-containing heterocycles, which are also important structural motifs in various bioactive molecules. researchgate.net

Photochemical Transformations: The photochemical properties of thietanes could be exploited to develop novel light-induced reactions for the synthesis of complex molecules. nih.govresearchgate.net

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods and the prediction of its chemical behavior. Future research in this area will likely involve a synergistic approach combining experimental and computational techniques.

In Situ Spectroscopy: The use of advanced spectroscopic techniques, such as in situ NMR and IR, can provide real-time information about reaction intermediates and transition states.

Density Functional Theory (DFT) Calculations: Computational modeling using DFT can be employed to elucidate reaction pathways, predict reactivity, and understand the electronic structure of thietane-containing molecules. biointerfaceresearch.com These theoretical insights can guide experimental design and lead to the discovery of new reactions. biointerfaceresearch.com

| Technique | Contribution to Mechanistic Understanding |

| In Situ Spectroscopy | Real-time monitoring of reaction intermediates and kinetics. |

| DFT Calculations | Elucidation of reaction pathways and prediction of reactivity. |

Diversification of Derivatives for Broader Academic Applications

The synthesis and study of a diverse library of derivatives of this compound are essential for exploring its structure-activity relationships and expanding its potential applications. Future efforts should focus on:

Functionalization of the Butanoic Acid Chain: Modification of the carboxylic acid group to amides, esters, and other functional groups can modulate the physicochemical properties and biological activity of the molecule.

Substitution on the Thietane Ring: Introducing various substituents onto the thietane ring can influence its conformation, stability, and interactions with biological targets.

Combinatorial Chemistry: The use of combinatorial approaches to generate large libraries of this compound derivatives for high-throughput screening in various academic research areas.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Tool Development

The unique properties of the thietane ring make it an attractive scaffold for the development of novel biological tools. Future interdisciplinary research could focus on:

Chemical Probes: Designing and synthesizing derivatives of this compound that can be used as chemical probes to study biological processes. This could involve incorporating fluorescent tags or photoaffinity labels.

Bioisosteric Replacement: The thietane ring can serve as a bioisostere for other functional groups in known bioactive molecules, potentially leading to compounds with improved pharmacological properties. nih.gov

Drug Discovery: Exploring the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. mdpi.com For instance, thietane derivatives have been investigated for a range of biological activities. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Thietan-3-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : Adapt protocols from analogous thiol-containing carboxylic acids. For example, thioglycolic acid coupling with α,β-unsaturated ketones under mild acidic conditions (e.g., methanol, room temperature) can yield similar structures . Optimize variables such as solvent polarity (e.g., methanol vs. THF), stoichiometry of thietane derivatives, and reaction time to improve yield. Monitor intermediates via TLC or HPLC.

- Key Parameters : Reaction pH (neutral to mildly acidic), temperature (20–25°C), and inert atmosphere (N₂/Ar) to prevent oxidation of the thietane ring .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as recommended for thiol-containing compounds .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to minimize degradation. Avoid exposure to moisture and strong oxidizers, as thietane rings may undergo hydrolysis or oxidation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : Use -NMR to confirm the thietane ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 10–12 ppm). IR spectroscopy can validate the C=O stretch (~1700 cm⁻¹) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 210–254 nm) ensures purity. Compare retention times with synthesized standards .

Advanced Research Questions

Q. How can researchers address contradictory data in the reactivity of the thietane ring under varying pH conditions?

- Experimental Design : Perform kinetic studies under controlled pH (e.g., phosphate buffers) to monitor ring-opening reactions. Use -NMR to track changes in ring structure and LC-MS to identify degradation products.

- Contradiction Resolution : If conflicting stability data arise, verify buffer compatibility (e.g., avoid nucleophilic buffers like Tris) and confirm pH measurements with calibrated electrodes .

Q. What computational approaches predict the electronic effects of the thietane ring on the carboxylic acid moiety?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and acidity (pKa) of the carboxylic group. Compare with experimental pKa values from potentiometric titrations .

- Validation : Correlate computed Mulliken charges with observed reactivity in nucleophilic acyl substitution reactions .

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

- Troubleshooting : Ensure consistent cell culture conditions (e.g., serum-free media to avoid protein binding) and validate compound solubility using DLS (dynamic light scattering).

- Data Analysis : Apply multivariate statistics to differentiate biological noise from structure-activity relationships (SAR). Cross-reference cytotoxicity assays (e.g., MTT) with purity data .

Q. What strategies mitigate side reactions during derivatization of this compound (e.g., esterification, amidation)?

- Optimization : Use coupling agents like EDC/HOBt for amide formation under anhydrous conditions. Protect the thietane ring with temporary groups (e.g., Boc) if nucleophilic attack occurs .

- Monitoring : Track byproducts via LC-MS and adjust stoichiometry of reagents (e.g., 1.2 equivalents of DCC) to minimize unreacted starting material .

Safety and Environmental Considerations

Q. What are the key toxicological risks associated with this compound?